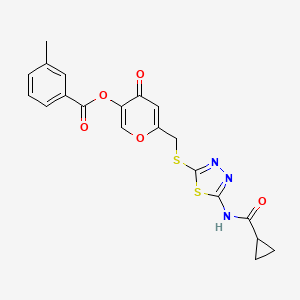

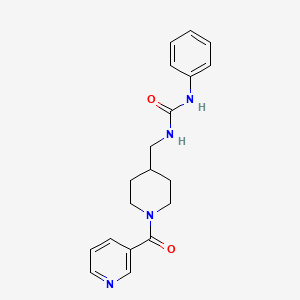

![molecular formula C18H18ClFN6O B2827004 2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2201945-57-3](/img/structure/B2827004.png)

2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide” is a complex organic molecule that contains several functional groups. These include a benzamide group, a triazolo[4,3-a]pyrazine group, and a piperidine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the compound’s polarity, while the piperidine ring could potentially impart some degree of conformational flexibility .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar benzamide group, while its stability could be influenced by the presence of the triazolo[4,3-a]pyrazine group .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. These compounds, synthesized from phenylacetonitriles, have shown that the 1,2,4-triazolo[4,3-a]pyrazine ring system can act as a bioisostere of the purine ring for anticonvulsant activity, with certain congeners exhibiting significant efficacy at low oral doses (Kelley et al., 1995).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones have been synthesized and demonstrated to possess cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. These compounds, which include [1,2,4]triazolo[4,3-a]pyrimidines, also showed antimicrobial activity, highlighting their potential in antitumor and antimicrobial research (Riyadh, 2011).

Herbicidal Activity

Compounds with the [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide structure have been found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural chemistry for the development of new herbicides (Moran, 2003).

Anticancer Mechanisms

The study of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, which share structural similarities with the given compound, has revealed a unique mechanism of tubulin inhibition, promoting tubulin polymerization while overcoming multidrug resistance. This class of compounds indicates a promising direction for anticancer drug development, especially in targeting resistant cancer cells (Zhang et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN6O/c1-11-23-24-17-16(21-7-10-26(11)17)25-8-5-12(6-9-25)22-18(27)15-13(19)3-2-4-14(15)20/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWIPCAFVZXTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

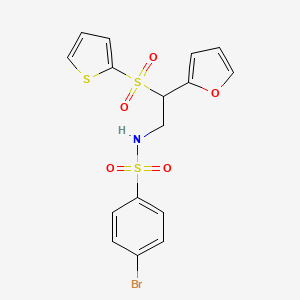

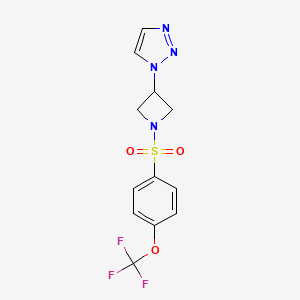

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2826921.png)

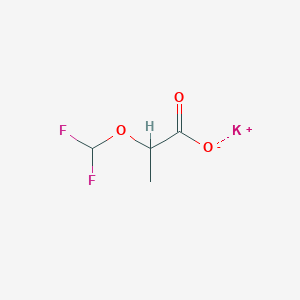

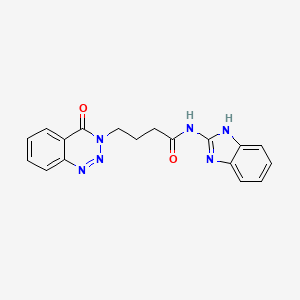

![4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2826930.png)

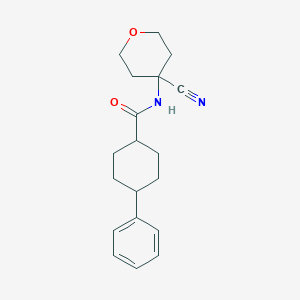

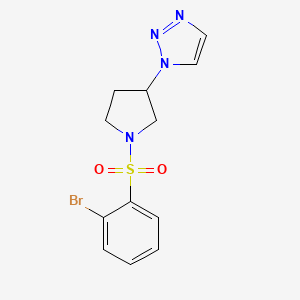

![N'-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2826931.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2826941.png)

![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)